1H-Indole, 3-[[4-(3-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-
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Overview
Description
1H-Indole, 3-[[4-(3-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a fluorophenyl group and a piperidinylmethyl group attached to the indole core, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3-[[4-(3-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl- typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The specific conditions for synthesizing this compound may include the use of methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Fischer indole synthesis for large-scale production. This could include using continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 3-[[4-(3-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may yield indoline derivatives.
Scientific Research Applications
1H-Indole, 3-[[4-(3-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Indole, 3-[[4-(3-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl- involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The fluorophenyl and piperidinylmethyl groups may enhance the compound’s binding affinity and specificity for certain targets. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1H-Indole-3-carboxylic acid, 1-[(4-fluorophenyl)methyl]-, 1-naphthalenyl ester
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
1H-Indole, 3-[[4-(3-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the fluorophenyl group can enhance the compound’s stability and lipophilicity, while the piperidinylmethyl group can improve its binding affinity to certain molecular targets.
Properties
CAS No. |
827015-63-4 |
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Molecular Formula |
C26H25FN2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-[[4-(3-fluorophenyl)piperidin-1-yl]methyl]-2-phenyl-1H-indole |
InChI |
InChI=1S/C26H25FN2/c27-22-10-6-9-21(17-22)19-13-15-29(16-14-19)18-24-23-11-4-5-12-25(23)28-26(24)20-7-2-1-3-8-20/h1-12,17,19,28H,13-16,18H2 |
InChI Key |
NEABDASEABSWSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC(=CC=C2)F)CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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